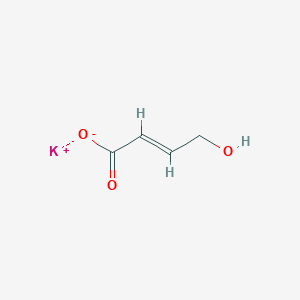
Potassium 4-hydroxybut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Es una sal de potasio del ácido 4-hidroxibut-2-enoico y se utiliza comúnmente como conservante en alimentos, cosméticos y productos farmacéuticos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El 4-hidroxibut-2-enoato de potasio se puede sintetizar mediante la reacción del (E)-4-bromobut-2-enoato de etilo con hidróxido de potasio en agua. La mezcla de reacción se agita a 100 °C durante 2 horas, luego se acidifica con ácido clorhídrico y se extrae con acetato de etilo. Las capas orgánicas se combinan, se lavan con salmuera, se secan sobre sulfato de magnesio anhidro y se concentran para producir el compuesto .
Métodos de producción industrial
En entornos industriales, el 4-hidroxibut-2-enoato de potasio se produce neutralizando el ácido 4-hidroxibut-2-enoico con hidróxido de potasio. La reacción se lleva a cabo en un medio acuoso, y la solución resultante se evapora para obtener la sal de potasio sólida .
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-hidroxibut-2-enoato de potasio experimenta varias reacciones químicas, que incluyen:
Oxidación: se puede oxidar para formar los ácidos carboxílicos correspondientes.
Reducción: se puede reducir para formar alcoholes.
Sustitución: puede sufrir reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.
Sustitución: los nucleófilos como aminas y tioles se pueden utilizar para reacciones de sustitución.
Principales productos formados
Oxidación: ácidos carboxílicos.
Reducción: alcoholes.
Sustitución: derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El 4-hidroxibut-2-enoato de potasio tiene diversas aplicaciones en la investigación científica:
Química: utilizado como reactivo en síntesis orgánica y como conservante en formulaciones químicas.
Biología: empleado en estudios relacionados con la inhibición microbiana y la preservación de muestras biológicas.
Medicina: investigado por sus posibles propiedades antimicrobianas y su uso en formulaciones farmacéuticas.
Industria: ampliamente utilizado como conservante en alimentos, cosméticos y productos para el cuidado personal
Mecanismo De Acción
El 4-hidroxibut-2-enoato de potasio ejerce sus efectos antimicrobianos inhibiendo el crecimiento de mohos, levaduras y bacterias. Interfiere con la integridad de la membrana celular e interfiere con los procesos metabólicos de los microorganismos, lo que lleva a su muerte. El compuesto se dirige a la membrana celular y las vías metabólicas involucradas en la producción de energía y el transporte de nutrientes .
Comparación Con Compuestos Similares
Compuestos similares
4-Hidroxibut-2-enoato de sodio: similar en estructura pero con sodio como contraión.
4-Hidroxibut-2-enoato de calcio: similar en estructura pero con calcio como contraión.
Ácido 4-hidroxibut-2-enoico: la forma ácida parental sin el ion potasio.
Singularidad
El 4-hidroxibut-2-enoato de potasio es único debido a su alta solubilidad en agua y su efectividad como conservante a bajas concentraciones. Se prefiere sobre otras sales debido a su estabilidad y facilidad de manejo en diversas aplicaciones.
Propiedades
Fórmula molecular |
C4H5KO3 |
|---|---|
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
potassium;(E)-4-hydroxybut-2-enoate |
InChI |
InChI=1S/C4H6O3.K/c5-3-1-2-4(6)7;/h1-2,5H,3H2,(H,6,7);/q;+1/p-1/b2-1+; |
Clave InChI |
VBFBNWBLZDDJAF-TYYBGVCCSA-M |
SMILES isomérico |
C(/C=C/C(=O)[O-])O.[K+] |
SMILES canónico |
C(C=CC(=O)[O-])O.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12310714.png)
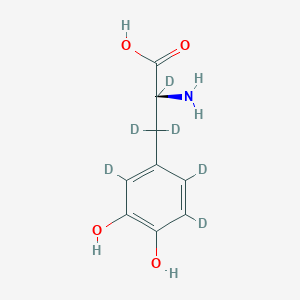
![[(6Z,10Z)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 5-hydroxy-2,5-dihydrofuran-3-carboxylate](/img/structure/B12310729.png)
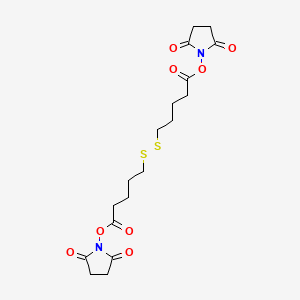


![5-[(1,2-Oxazol-3-ylamino)methyl]-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B12310753.png)
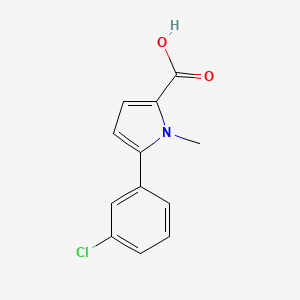
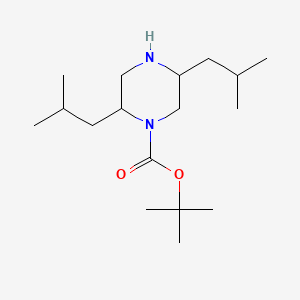
![[2-Chloro-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-(4-ethoxyphenyl)methanone](/img/structure/B12310786.png)
![8a-[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-2,3-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12310798.png)
![tert-Butyl N-[3-(methylcarbamoyl)propyl]carbamate](/img/structure/B12310806.png)
![6a,11b-Dihydroxy-9-methoxy-1,2,6,11a-tetrahydro-[1]benzofuro[3,2-c]chromen-3-one](/img/structure/B12310809.png)

